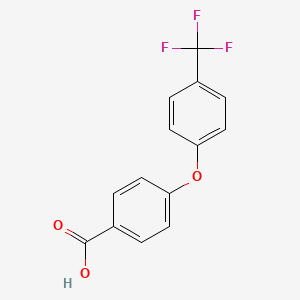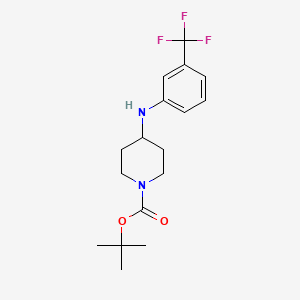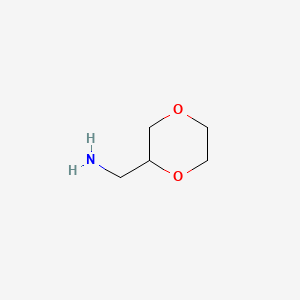
1,4-Dioxan-2-ylmethanamine
概要
説明
The compound 1,4-Dioxan-2-ylmethanamine is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical behavior and properties that 1,4-Dioxan-2-ylmethanamine might exhibit. The first paper discusses oligo-1,3-dioxanylmethanes, which are structurally related to 1,4-dioxan-2-ylmethanamine, indicating that the compound may also exhibit conformational preferences due to its dioxane moiety . The second paper describes the synthesis of a medical intermediate molecule, which, while not the same, shares some synthetic pathways that could be relevant for the synthesis of 1,4-Dioxan-2-ylmethanamine .
Synthesis Analysis
The synthesis of related compounds, such as the oligo-1,3-dioxanylmethanes, involves substrate-based asymmetric induction, which could be a potential method for synthesizing 1,4-Dioxan-2-ylmethanamine . The synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine provides a general blueprint for the synthesis of complex amines, which may include steps like sulfonyl chloration, reduction, etherization, and Vilsmeier reaction . These methods could potentially be adapted for the synthesis of 1,4-Dioxan-2-ylmethanamine.
Molecular Structure Analysis
The molecular structure of 1,4-Dioxan-2-ylmethanamine can be inferred to some extent from the conformational analysis of oligo-1,3-dioxanylmethanes. These compounds exhibit a high conformational preference, which suggests that 1,4-Dioxan-2-ylmethanamine may also have a stable conformation due to the dioxane ring . The stability and conformational preferences of the dioxane ring are important for understanding the molecular interactions and reactivity of the compound.
Chemical Reactions Analysis
While the papers do not provide specific reactions for 1,4-Dioxan-2-ylmethanamine, the synthesis and characterization of related compounds suggest that it may undergo similar chemical reactions. For instance, the Vilsmeier reaction mentioned in the synthesis of the medical intermediate could be relevant for functionalizing the compound at the amine or the dioxane moiety . Additionally, the conformational preferences of the dioxane ring could influence the reactivity and selectivity of such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-Dioxan-2-ylmethanamine are not directly discussed in the provided papers. However, by examining the properties of structurally similar compounds, it can be hypothesized that 1,4-Dioxan-2-ylmethanamine would exhibit properties consistent with amines and ethers, such as polarity, potential for hydrogen bonding, and solubility in organic solvents. The conformational analysis of oligo-1,3-dioxanylmethanes suggests that the dioxane ring imparts a significant degree of rigidity, which could affect the boiling point, melting point, and solubility of 1,4-Dioxan-2-ylmethanamine .
科学的研究の応用
1. Water and Wastewater Treatment
- Application Summary : DMDO is used in the treatment of water and wastewater. It’s particularly effective in the removal of 1,4-dioxane, a contaminant of emerging concern and a probable human carcinogen that has been widely detected in aqueous environments .
- Methods of Application : The treatment involves advanced oxidation processes (AOPs), such as ultraviolet radiation coupled with H2O2 (8–10 mg L−1), which have shown efficient 1,4-dioxane destruction . Biodegradation is also used, with more than 30 pure microbial strains and microbial communities reported that can metabolically degrade 1,4-dioxane . Suspended growth bioreactor, immobilized cell bioreactor, and biofiltration systems are commonly used biological approaches .
- Results or Outcomes : The treatment chain that combines physical-chemical processes and biodegradation has great potential for synergistic removal of 1,4-dioxane at lower operating costs .
2. Organic Synthesis
- Application Summary : DMDO is a synthetic organic compound that is commonly used as a reagent in organic synthesis.
- Results or Outcomes : The outcomes would also depend on the specific reactions. DMDO, as a reagent, would contribute to the synthesis of various organic compounds.
3. Catalyst in Chemical Reactions
- Application Summary : DMDO can be used as a catalyst in various chemical reactions .
- Results or Outcomes : The outcomes would also depend on the specific reactions. As a catalyst, DMDO would contribute to the efficiency and selectivity of various chemical reactions .
4. Synthesis of Poly(1,4-dioxan-2-one) (PPDX)
- Application Summary : DMDO is used in the synthesis of poly(1,4-dioxan-2-one) (PPDX), a promising candidate as a biodegradable substitute because of its interesting thermomechanical properties .
- Methods of Application : The synthesis involves polymerization of 1,4-dioxan-2-one, but the source does not provide detailed information on the experimental procedures or technical parameters .
- Results or Outcomes : PPDX has a melting temperature of 110°C and can be used for various applications such as films, molded products, laminates, foams, nonwoven materials, adhesives, and coatings .
5. Catalyst in Chemical Reactions
- Application Summary : DMDO can be used as a catalyst in various chemical reactions .
- Results or Outcomes : The outcomes would also depend on the specific reactions. As a catalyst, DMDO would contribute to the efficiency and selectivity of various chemical reactions .
6. Synthesis of Poly(1,4-dioxan-2-one) (PPDX)
- Application Summary : DMDO is used in the synthesis of poly(1,4-dioxan-2-one) (PPDX), a promising candidate as a biodegradable substitute, because of its interesting thermomechanical properties such as a melting temperature of 110°C .
- Methods of Application : The synthesis involves polymerization of 1,4-dioxan-2-one, but the source does not provide detailed information on the experimental procedures or technical parameters .
- Results or Outcomes : PPDX can be useful materials not only for medical use, but also for general uses as films, molded products, laminates, foams, nonwoven materials, adhesives and coatings for more universal uses .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1,4-dioxan-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-5-4-7-1-2-8-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREOONMJIVUPMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395877 | |
| Record name | 1,4-dioxan-2-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxan-2-ylmethanamine | |
CAS RN |
88277-83-2 | |
| Record name | 1,4-Dioxane-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88277-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-dioxan-2-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dioxan-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



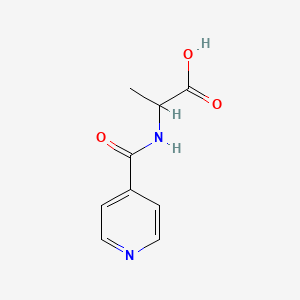
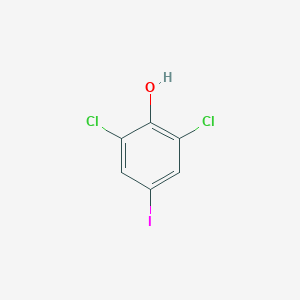
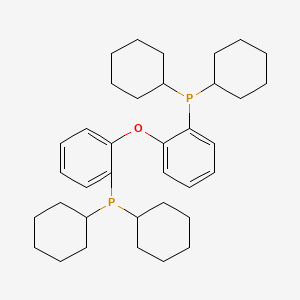
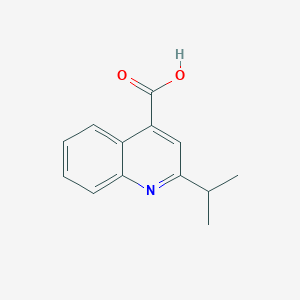
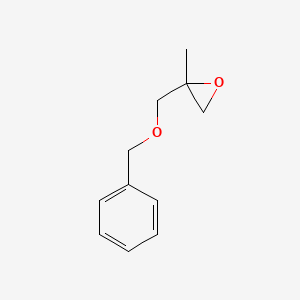
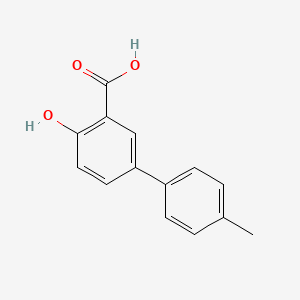
![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)
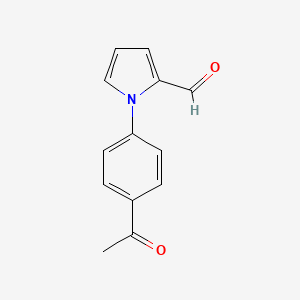
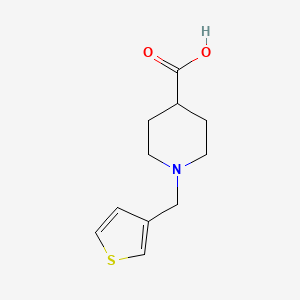

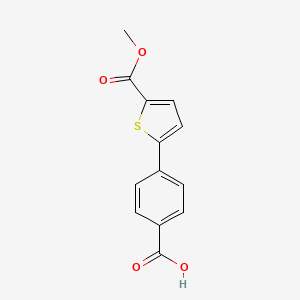
![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)
